N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide
Description
Properties
IUPAC Name |
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-4-3-5-10(6-8)12(17)15-13-11(7-14)9(2)16-18-13/h3-6H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSXPKZWTNZVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=NO2)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a nitrile and an aldehyde under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts.
Attachment to Benzamide: The final step involves coupling the oxazole derivative with 3-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the cyano and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Cyanide salts for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide involves its interaction with specific molecular targets. The cyano group and oxazole ring are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Replaces the 1,2-oxazole moiety with a 2-hydroxy-1,1-dimethylethyl group.
- Synthesis: Prepared by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol.
- Properties: The hydroxyl and dimethyl groups enhance hydrophilicity compared to the cyano-oxazole substituent.
- Characterization : Validated via X-ray crystallography (using SHELX software ) and spectroscopic methods.
N-[4-méthyl-3-({4-[5-(4-méthyl-1,2-oxazol-5-yl)pyridin-3-yl]pyrimidin-2-yl}amino)phényl]-4-[(4-méthylpiperazin-1-yl)méthyl]benzamide
- Structure : A tyrosine kinase inhibitor with a 1,2-oxazole-pyridinyl-pyrimidine scaffold and a piperazine-methyl group.
- Comparison :
- The extended aromatic system and piperazine moiety enhance binding affinity to kinase domains , unlike the simpler 3-methylbenzamide core of the target compound.
- Both compounds share the 4-methyl-1,2-oxazole motif, but the kinase inhibitor’s additional pyrimidine and piperazine groups likely confer higher metabolic stability .
N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide
- Structure: Substitutes the 1,2-oxazole with a 1,2,4-oxadiazole ring and includes an ethylamino side chain.
- The ethylamino group introduces basicity, which may improve solubility in acidic environments compared to the cyano group in the target compound .
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Structure : Features a 1,2,4-triazole-thioether system and a methoxybenzamide core.
- Comparison: The triazole-thioether motif enhances metal-chelating capacity, a property absent in the target compound.
Key Research Findings and Implications
- Biological Relevance : Structural analogs with extended aromatic systems (e.g., pyridinyl-pyrimidine) demonstrate higher specificity in enzyme inhibition, suggesting that the target compound may require further derivatization for therapeutic applications .
- Synthetic Flexibility : The use of SHELX and ORTEP-3 software for crystallographic validation (as seen in ) underscores the importance of robust analytical workflows in characterizing such compounds.
Biological Activity
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide (CAS Number: 861212-51-3) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyano group and an oxazole ring, which contribute to its unique chemical behavior. The molecular formula is , indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.
Mechanisms of Biological Activity
1. Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activities. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced cell proliferation in various cancer cell lines, including lymphoma and breast cancer .
2. Inhibition of Kinases
The compound's structural analogs have been investigated for their ability to inhibit specific kinases involved in cancer progression. For example, certain benzamide derivatives have demonstrated potent inhibitory effects on RET kinase activity, which is implicated in several types of cancers . This suggests that this compound may possess similar properties.
Study 1: Inhibition of Cancer Cell Growth
A study evaluated the effects of various benzamide derivatives on cancer cell lines. The results showed that compounds similar to this compound inhibited cell growth significantly at micromolar concentrations. The mechanism involved the downregulation of key proteins associated with cell cycle progression and apoptosis .
| Compound Name | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 10 | Breast Cancer (MCF7) |
| Compound B | 5 | Lymphoma (CCRF-CEM) |
| N-(4-cyano...) | 8 | Osteosarcoma (U2OS) |
Study 2: Mechanistic Insights
In another investigation, the compound was tested for its effect on NADP and NADPH levels within cells. It was found that the compound significantly reduced these levels, leading to destabilization of DHFR and subsequent inhibition of cell growth . This highlights a potential dual mechanism involving both direct enzyme inhibition and metabolic interference.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-3-methylbenzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling 3-methylbenzoyl chloride with 5-amino-4-cyano-3-methyl-1,2-oxazole. Key steps include:
- Activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid moiety.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency at 60–80°C.
- Purification : Column chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1) resolves unreacted starting materials and byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR : - and -NMR in DMSO-d6 confirm substitution patterns (e.g., oxazole ring protons at δ 6.8–7.2 ppm and benzamide carbonyl at ~168 ppm).
- X-ray Crystallography : Use SHELXL for refinement (SHELX suite) to resolve torsional angles and validate the cyano group orientation. Hydrogen bonding networks can be visualized via ORTEP-3 .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, torsional angles) in the crystal structure?
- Methodological Answer :
- Refinement Protocols : Iterative refinement in SHELXL with anisotropic displacement parameters improves accuracy. Compare DFT-optimized geometries (e.g., B3LYP/6-311G**) with experimental XRD data to identify steric or electronic mismatches.
- Twinned Data Handling : For challenging datasets, employ SHELXD for dual-space recycling and SHELXE for density modification .
Q. What strategies are recommended for analyzing hydrogen-bonding interactions and their impact on supramolecular assembly in solid-state structures?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., for dimeric motifs). Use Mercury (CCDC) to quantify interaction distances and angles.
- Thermal Analysis : Correlate DSC/TGA data with hydrogen-bond stability to predict phase transitions or polymorphism .
Q. How can computational modeling (e.g., DFT, MD) be leveraged to predict reactivity or biological activity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to predict electrophilic/nucleophilic sites (e.g., cyano group reactivity).
- Molecular Dynamics : Simulate solvation in explicit water (AMBER/GAFF force fields) to study conformational flexibility and ligand-protein binding kinetics .
Q. What experimental approaches mitigate challenges in isolating pure enantiomers or resolving racemic mixtures during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
